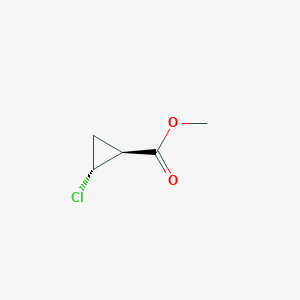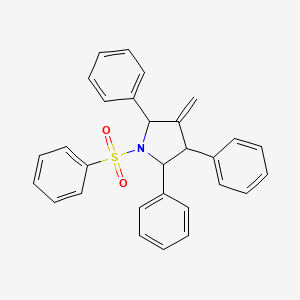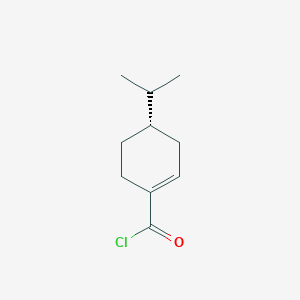![molecular formula C18H12O4 B14475482 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one CAS No. 70894-15-4](/img/structure/B14475482.png)
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that it can be synthesized efficiently on a larger scale. The advantages of this approach include atom economy and easy work-up procedures, which can avoid chromatographic purification .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the furocoumarin core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new heterocyclic compounds.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy for treating skin conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furocoumarin core but has additional methyl and acetic acid groups.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Although structurally different, this compound also contains a methoxyphenyl group and exhibits significant biological activity.
Uniqueness
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is unique due to its specific furo[2,3-h]chromen-4-one core and methoxyphenyl group, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
70894-15-4 |
|---|---|
Formule moléculaire |
C18H12O4 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C18H12O4/c1-20-12-4-2-11(3-5-12)17-10-15(19)13-6-7-16-14(8-9-21-16)18(13)22-17/h2-10H,1H3 |
Clé InChI |
TVQDAUGFXODUEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


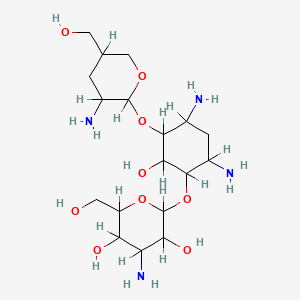
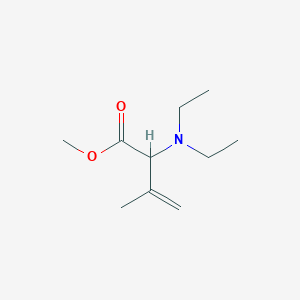
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
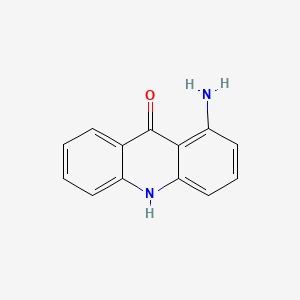

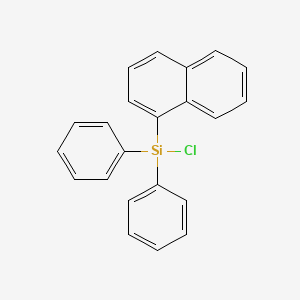

![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

